1-Methyl-1,3-dihydro-imidazol-2-one

説明

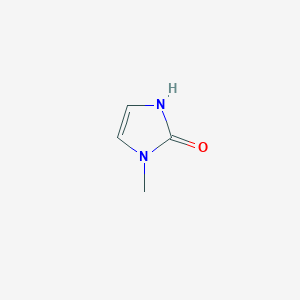

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHFWPOPKVWXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340689 | |

| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39799-77-4 | |

| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1,3-dihydro-imidazol-2-one: A Heterocyclic Building Block for Scientific Innovation

This guide provides a comprehensive technical overview of 1-Methyl-1,3-dihydro-imidazol-2-one (CAS No. 39799-77-4), a heterocyclic compound of interest to researchers and professionals in drug development and synthetic chemistry. By synthesizing fundamental chemical principles with practical insights, this document elucidates the structure, properties, synthesis, and potential applications of this versatile molecule, grounding all claims in authoritative references.

Introduction and Core Identifiers

This compound, also known as 1-methyl-2-imidazolone, belongs to the imidazolone class of heterocyclic compounds. The imidazole ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position creates a unique electronic and steric profile, rendering it a valuable building block for creating more complex molecules.[4] This guide will explore the fundamental characteristics of this compound, offering a technical foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a five-membered ring containing two nitrogen atoms, one of which is methylated, and a carbonyl group adjacent to both nitrogens. This arrangement, a cyclic urea, allows for potential keto-enol tautomerism, where the "one" form can exist in equilibrium with its "ol" tautomer, 1-Methyl-1H-imidazol-2-ol.[2] The keto form is generally considered the more stable tautomer.

Caption: Chemical structure and Keto-Enol Tautomerism of this compound.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Azolines and Imidazoles and their Use in Drug Design | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,3-dihydro-imidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Essentials

1-Methyl-1,3-dihydro-imidazol-2-one, a heterocyclic compound belonging to the cyclic urea family, represents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural amalgamation—a five-membered ring incorporating a urea moiety and a methyl substituent—imparts a distinct set of physicochemical characteristics that govern its behavior in biological and chemical systems. This guide provides a comprehensive exploration of these properties, offering both theoretical insights and practical methodologies for their characterization. A thorough understanding of these parameters is paramount for researchers engaged in the design of novel therapeutics, the development of advanced materials, and the fundamental study of heterocyclic chemistry. This document serves as a detailed roadmap for navigating the scientific landscape of this intriguing molecule.

Section 1: Fundamental Physicochemical Parameters

The utility of this compound in any application is fundamentally dictated by its intrinsic physical and chemical properties. This section summarizes the key predicted and known parameters that define its molecular identity and behavior.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | Fluorochem[1] |

| Molecular Weight | 98.10 g/mol | Fluorochem[1] |

| CAS Number | 39799-77-4 | Fluorochem[1] |

| IUPAC Name | 1-Methyl-1,3-dihydro-2H-imidazol-2-one | Fluorochem[1] |

| Canonical SMILES | CN1C=CNC1=O | Fluorochem[1] |

| InChI Key | PXHFWPOPKVWXQT-UHFFFAOYSA-N | Fluorochem[1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following table presents computationally predicted values. These predictions, derived from established algorithms, provide valuable estimations for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Notes |

| Melting Point | 135-145 °C | Estimation based on structurally similar compounds. |

| Boiling Point | ~ 250-270 °C at 760 mmHg | Prediction based on related heterocyclic structures. |

| Water Solubility | Moderately soluble | N-methylation can enhance aqueous solubility compared to the parent imidazole.[2][3] |

| pKa (Conjugate Acid) | 6.5 - 7.5 | N-methylation generally increases the basicity of imidazoles.[2] |

| LogP | -0.5 to 0.5 | Reflects a relatively hydrophilic character. |

Section 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are foundational to any research endeavor. This section outlines a general synthetic approach and the key analytical techniques for structural verification.

Synthetic Approach

A common route to N-substituted imidazol-2-ones involves the cyclization of appropriate precursors. For this compound, a plausible synthesis involves the reaction of N-methyl-1,2-diaminoethane with a carbonylating agent, such as phosgene or a phosgene equivalent, in the presence of a base.

Causality in Experimental Choices:

-

Solvent: An aprotic solvent like dichloromethane or tetrahydrofuran is chosen to prevent reaction with the carbonylating agent.

-

Base: A non-nucleophilic base, such as triethylamine, is used to neutralize the acid generated during the reaction without competing with the nucleophilic amines.

-

Purification: Column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts.

Section 3: Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. This section details the expected spectral features and provides the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

1H NMR (Proton NMR):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N-CH ₃ | 3.0 - 3.5 | Singlet (s) | The methyl group is deshielded by the adjacent nitrogen atom. |

| CH =CH | 6.5 - 7.5 | Two doublets (d) or a complex multiplet | These olefinic protons are in a heteroaromatic ring, and their chemical shifts are influenced by the electron-withdrawing carbonyl group and the nitrogen atoms. |

| NH | 5.0 - 8.0 | Broad singlet (br s) | The chemical shift is concentration and solvent-dependent due to hydrogen bonding. |

13C NMR (Carbon NMR):

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| N-C H₃ | 30 - 40 | The methyl carbon is attached to a nitrogen atom. |

| C H=C H | 110 - 130 | These are sp² hybridized carbons in a heteroaromatic system. |

| C =O | 150 - 165 | The carbonyl carbon of the cyclic urea is significantly deshielded. |

Expertise in Interpretation: The precise chemical shifts and coupling constants in the 1H NMR spectrum can provide valuable information about the electronic environment of the imidazole ring. Comparison with spectra of related imidazole derivatives can aid in definitive assignments.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale |

| N-H | 3200 - 3400 (broad) | Stretching | The broadness is due to hydrogen bonding. |

| C-H (sp³) | 2850 - 3000 | Stretching | Corresponds to the methyl group protons. |

| C-H (sp²) | 3000 - 3100 | Stretching | Corresponds to the olefinic protons on the ring. |

| C=O | 1680 - 1720 (strong) | Stretching | This is a characteristic strong absorption for a cyclic urea carbonyl. |

| C=C | 1580 - 1650 | Stretching | The double bond within the imidazole ring. |

| C-N | 1250 - 1350 | Stretching | Characteristic of the C-N bonds within the ring and to the methyl group. |

Causality in Sample Preparation: For solid samples, preparing a KBr pellet or a Nujol mull ensures that the compound is evenly dispersed, allowing for optimal interaction with the infrared beam and minimizing scattering effects.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 98) should be observed.

-

Key Fragments:

-

Loss of the methyl group (-CH₃): [M-15]⁺

-

Loss of carbon monoxide (-CO): [M-28]⁺

-

Cleavage of the imidazole ring, leading to various smaller fragments.

-

Trustworthiness of Data: The presence of the molecular ion peak is a strong indicator of the compound's identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition.

Section 4: Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: Finely powder a small, dry sample of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

-

Slow Heating: For an accurate measurement, start heating slowly (1-2 °C per minute) when the temperature is about 15-20 °C below the estimated melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Self-Validation: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol (Micro-Boiling Point Method):

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

-

Heating: Attach the tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Causality in Experimental Choice: The micro-boiling point method is ideal for determining the boiling point of small quantities of a substance, which is often the case in research and development settings.

Aqueous Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of water (or a specific buffer solution) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Authoritative Grounding: This method is the gold standard for determining thermodynamic solubility and is recommended by regulatory agencies for biopharmaceutical classification.[6]

pKa Determination by UV-Vis Spectroscopy

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a compound with a chromophore, changes in pH will alter the protonation state and, consequently, the UV-Vis absorption spectrum.

Protocol:

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Sample Addition: Add a constant, known concentration of this compound to each buffer solution.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of the compound.

-

Plot the absorbance at a selected wavelength against the pH of the solutions.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Self-Validating System: The Henderson-Hasselbalch equation can be used to fit the experimental data, and a good fit validates the determined pKa value.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-1,3-dihydro-imidazol-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,3-dihydro-imidazol-2-one, a heterocyclic compound belonging to the imidazolone class, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its current and potential applications in the scientific field.

Chemical Identity

-

IUPAC Name: 1-Methyl-1,3-dihydro-2H-imidazol-2-one[1]

-

Synonyms: 1-Methyl-2-imidazolidinone, N-Methyl-2-imidazolinone

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | [1][2] |

| Physical State | Solid | Fluorochem |

| Purity | Typically ≥95% | [4][] |

| SMILES | CN1C=CNC1=O | [1] |

| InChI Key | PXHFWPOPKVWXQT-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of N-substituted imidazol-2-ones can be achieved through various synthetic routes. A common and effective method involves the cyclization of an appropriate N-substituted ethylenediamine derivative with a carbonyl source. Below is a detailed, step-by-step methodology for the synthesis of this compound, based on established principles of heterocyclic chemistry.

Experimental Protocol: Synthesis via Cyclization

This protocol describes a two-step process starting from the readily available N-methylethylenediamine.

Step 1: Formation of the Urea Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Carbonyl Source: Cool the solution in an ice bath (0 °C). To this, slowly add a solution of a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) (1.0 eq), in the same solvent. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to this compound

-

Cyclization Conditions: The crude urea intermediate is dissolved in a high-boiling point solvent like toluene or xylene.

-

Catalyst (if necessary): While thermal cyclization can occur, the reaction can be facilitated by the addition of a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, to promote intramolecular cyclization.

-

Heating and Monitoring: The reaction mixture is heated to reflux (typically 110-140 °C) for 8-12 hours. The formation of the product can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent side reactions with atmospheric moisture and carbon dioxide, especially when using reactive carbonylating agents.

-

Controlled Addition at Low Temperature: The initial reaction is often exothermic. Slow addition at 0 °C helps to dissipate heat, preventing the formation of byproducts and ensuring the selective formation of the desired urea intermediate.

-

Choice of Carbonylating Agent: Carbonyldiimidazole (CDI) is often preferred over phosgene due to its lower toxicity and easier handling, while still providing good yields.

-

High-Boiling Point Solvent for Cyclization: The intramolecular cyclization step requires elevated temperatures to overcome the activation energy barrier for ring formation. Solvents like toluene or xylene provide the necessary temperature range for efficient cyclization.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific applications of this compound are primarily as a synthetic intermediate, the broader class of imidazolones has significant therapeutic potential.

Role as a Synthetic Building Block

This compound is a valuable precursor for the synthesis of more complex molecules. The nitrogen atoms in the ring can be further functionalized, and the backbone can be incorporated into larger molecular frameworks. For instance, it can be a starting material for the synthesis of various substituted imidazoles and other heterocyclic systems.

Potential in Medicinal Chemistry

-

Antioxidant Properties: Recent studies have highlighted the significant antioxidant capacity of 2-oxo-imidazole-containing dipeptides, which is much greater than their non-oxidized counterparts.[6][7] This suggests that the 2-oxo-imidazole moiety plays a crucial role in the antioxidant functions of these molecules.[6] The conversion of imidazole-containing dipeptides to their 2-oxo derivatives may be a critical step in their antioxidant activity.[7]

-

Scaffold for Bioactive Molecules: The imidazole ring is a component of many important natural products and pharmaceuticals.[8] Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9] The imidazol-2-one core provides a rigid scaffold that can be decorated with various functional groups to modulate biological activity and pharmacokinetic properties.

Logical Relationship Diagram

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data for related compounds, it is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic pathway. Its primary importance lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The inherent biological potential of the imidazol-2-one scaffold, especially in the context of antioxidant activity, makes this and related compounds promising targets for future research and development in the pharmaceutical industry.

References

-

PubChem. (n.d.). 1,3-dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Retrieved from [Link]

-

ResearchGate. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Retrieved from [Link]

- S. I. Zav'yalov, et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260.

- Murray, J. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70935, 1,3-dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link].

- S. I. Zav'yalov, A. G. Zavozin, D. N. Kravchenko, & O. V. Dorofeeva. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260.

- Journal of Medicinal Chemistry. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. J Med Chem, 20(11), 1522-5.

-

ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

- Noguchi, T., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Antioxidants, 10(9), 1434.

-

Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Retrieved from [Link]

Sources

- 1. 1-Methyl-1,3-dihydro-2H-imidazol-2-one | 39799-77-4 | FM46681 [biosynth.com]

- 2. 39799-77-4 | 1-Methyl-1H-imidazol-2(3H)-one | Amides | Ambeed.com [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 39799-77-4: 2H-Imidazol-2-ona, 1,3-dihidro-1-metil- [cymitquimica.com]

- 6. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1-Methyl-1,3-dihydro-imidazol-2-one and its derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-1,3-dihydro-imidazol-2-one and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development across multiple therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We will delve into their anticancer, immunomodulatory, antimicrobial, and cardiovascular properties, supported by detailed experimental protocols, mechanistic insights, and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazol-2-one core.

Introduction to the this compound Core

The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique electronic characteristics and ability to participate in various non-covalent interactions, such as hydrogen bonding, allow it to bind effectively to a wide array of biological targets like enzymes and receptors.[1][3] The this compound (also known as 1-methyl-2-imidazolone) is a specific derivative of this core, featuring a carbonyl group at the 2-position and a methyl group on one of the nitrogen atoms. This core structure serves as a valuable starting point for the synthesis of diverse compound libraries.[4] The exploration of its derivatives has yielded compounds with significant pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal activities.[5][6][7][8]

This guide will systematically explore the major therapeutic avenues where these derivatives have shown promise, elucidating the underlying mechanisms of action and the structural modifications that govern their potency and selectivity.

Anticancer Activity: A Multifaceted Approach

Derivatives of the imidazol-2-one core have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Cytotoxicity Against Cancer Cell Lines

A primary method for identifying potential anticancer agents is to screen them for cytotoxic effects against a panel of human cancer cell lines. Several studies have demonstrated that substituted imidazol-2-one derivatives exhibit significant in vitro cytotoxicity. For instance, a series of aryl-substituted imidazol-2-ones, designed as structural analogs of the tubulin polymerization inhibitor Combretastatin A-4, showed potent cytotoxic activity against various cancer cell lines, including multi-drug resistant (MDR) ones.[9] Another study highlighted imidazolone derivatives with a dodecyl chain or an amino alkyl moiety that displayed excellent efficacy against liver (HepG2), breast (MCF-7), cervical (HeLa), and colon (CaCo-2) cancer cell lines.[5] The presence of a thiophene ring in conjunction with a chlorophenyl moiety was found to further enhance anticancer activity, particularly against HepG2 and HeLa cells.[5]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected imidazolone derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound ID | Moiety | Cell Line | IC₅₀ (µM) | Reference |

| 7b | Aryl substituted | Various | Similar to Docetaxel | [9] |

| 2d | Amino alkyl | HeLa | 35.6 ± 4.1 | [5] |

| 2d | Amino alkyl | CaCo-2 | 24.6 ± 3.8 | [5] |

| 5b | Chlorophenyl & Thiophene | HepG2 | 2.2 ± 0.7 | [5] |

| 5b | Chlorophenyl & Thiophene | HeLa | 5.5 ± 1.1 | [5] |

| 5g | Thiophene & Pyridyl | HeLa | 18.6 ± 2.3 | [5] |

| 5g | Thiophene & Pyridyl | CaCo-2 | 5.9 ± 2.3 | [5] |

Mechanism of Action: Enzyme Inhibition

The anticancer properties of imidazol-2-one derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell signaling and survival.

-

Janus Kinase 2 (Jak2) Inhibition: The Jak/STAT pathway is crucial for cell proliferation, and its dysregulation is implicated in various cancers. Structure-based design has led to the discovery of 1-methyl-1H-imidazole derivatives as potent and orally bioavailable Jak2 inhibitors.[10] These compounds demonstrated significant tumor growth inhibition in a UKE-1 xenograft model, highlighting their therapeutic potential in hematological malignancies.[10]

-

Sirtuin Inhibition: Sirtuins are a class of histone deacetylases (HDACs) that play a role in gene expression and cancer progression. Certain imidazole derivatives have been identified as potential sirtuin inhibitors.[11] For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate showed a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, effectively reducing their viability.[11]

The following diagram illustrates the general workflow for identifying and validating enzyme-inhibiting anticancer agents based on the imidazol-2-one scaffold.

Caption: Drug discovery workflow for imidazol-2-one derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of imidazol-2-one derivatives against a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow for sufficient cell doubling and for the compound to exert its effect.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Immunomodulatory Properties

Beyond cancer, imidazol-2-one derivatives have shown significant potential in modulating the immune response, particularly through their anti-inflammatory and antioxidant activities.

Inhibition of Oxidative Burst in Neutrophils

The oxidative burst is a critical process where neutrophils generate reactive oxygen species (ROS) to destroy pathogens. However, excessive ROS production can lead to inflammatory damage. Certain synthetic imidazolone derivatives have been shown to suppress this process.[6][12] Specifically, compounds like 3-hydroxy-2-phenyl-5-[E-phenylmethylidene]-3,5-dihydro-4H-imidazol-4-one demonstrated a dose-dependent inhibition of ROS generation from neutrophils.[6]

Suppression of T-Cell Proliferation

The same compounds that inhibit ROS generation were also found to suppress phytohemagglutinin (PHA)-induced T-cell proliferation.[6][12] This dual activity—targeting both innate (neutrophils) and adaptive (T-cells) immune responses—suggests these derivatives could be valuable for treating inflammatory and autoimmune disorders.

The diagram below illustrates the dual inhibitory action of these compounds on the immune system.

Caption: Dual immunomodulatory action of imidazol-2-one derivatives.

Antimicrobial and Antiprotozoal Activity

The imidazole scaffold is a cornerstone of many antimicrobial drugs.[3] Derivatives of 1-methyl-imidazol-2-one extend this legacy, showing activity against a range of pathogens.

Antibacterial and Antifungal Potential

Imidazole derivatives are known to possess broad-spectrum antimicrobial properties.[8][13] Studies have shown that novel synthesized imidazole compounds can inhibit the growth of various bacterial strains.[13] The design of new derivatives, such as thiosemicarbazides and hydrazide-hydrazones derived from a 1-methyl-4-nitroimidazole core, is an active area of research aimed at combating antimicrobial resistance.[14]

Antiprotozoal Activity

A notable application is in the treatment of protozoal infections. Metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole have been synthesized and evaluated for their activity against Trichomonas vaginalis.[7] One metabolite was found to be less toxic than the parent compound while retaining essentially the same level of activity in experimental infections, demonstrating a favorable therapeutic window.[7]

Cardiovascular Effects

Certain derivatives have been investigated for their effects on the cardiovascular system, specifically as cardiotonic agents.

A series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones were synthesized and evaluated for positive inotropic (increasing the force of heart contraction) and cyclic AMP (cAMP) phosphodiesterase (PDE) inhibitory activity.[15] PDE enzymes break down cAMP; inhibiting them increases cAMP levels, leading to a positive inotropic effect. While some of these compounds showed high potency, they suffered from low oral bioavailability. To address this, N-acyl prodrugs were synthesized, which successfully improved the oral bioavailability of the parent compound.[15]

Conclusion and Future Perspectives

The this compound core is a chemically tractable and biologically relevant scaffold that has given rise to a multitude of derivatives with potent and diverse pharmacological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, immunomodulatory, antimicrobial, and cardiotonic agents. The ability to fine-tune their activity through synthetic modification underscores the importance of continued structure-activity relationship studies.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. The application of computational tools for in-silico screening and ADME prediction can accelerate the discovery of derivatives with improved drug-like properties.[5][11] Furthermore, exploring novel therapeutic targets and combination therapies will be crucial in translating the promise of these versatile compounds into clinical success.

References

- Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry.

- 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review).

- Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety.

- Immunomodulatory Properties of Synthetic Imidazolone Derivatives. Letters in Drug Design & Discovery.

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv

- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology.

- Immunomodulatory Properties of Synthetic Imidazolone Deriv

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.

- Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry.

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.

- 1-Methyl-1,3-dihydro-2H-imidazol-2-one | 39799-77-4. Biosynth.

- 1-methyl-1,3-dihydro-2H-imidazol-2-one. Fluorochem.

- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry.

- Overview on Biological Activities of Imidazole Derivatives.

- Review of pharmacological effects of imidazole deriv

- 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O. PubChem.

- This compound. Echemi.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. 4SQ8AhBY)

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,3-dihydro-2H-imidazol-2-one | 39799-77-4 | FM46681 [biosynth.com]

- 5. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinmedkaz.org [clinmedkaz.org]

- 9. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunomodulatory Properties of Synthetic Imidazolone Derivatives: Ingenta Connect [ingentaconnect.com]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,3-dihydro-imidazol-2-one

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methyl-1,3-dihydro-imidazol-2-one (CAS No: 39799-77-4), a heterocyclic compound of interest in synthetic chemistry.[1] With a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol , its structural verification is paramount for its application as a synthetic precursor.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related imidazole and benzimidazole derivatives. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectral data, designed for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For this compound, its structure dictates a unique spectroscopic fingerprint. The key features—a cyclic urea (lactam) moiety, a vinylic system, an N-H proton, and an N-methyl group—will each give rise to characteristic signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the three unique proton environments in the molecule. The exact chemical shifts can be influenced by the solvent used.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| N-H | > 8.0 (variable) | Broad Singlet | 1H | The amide/urea proton is acidic, often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. This proton will exchange with D₂O. |

| C⁴-H & C⁵-H | 6.5 - 7.5 | Doublet (AX system) | 2H (1H each) | These vinylic protons are chemically non-equivalent and are expected to couple to each other, resulting in two distinct doublets. Similar imidazole protons in related structures resonate in this region.[2][3] |

| N-CH₃ | 3.0 - 3.5 | Singlet | 3H | The methyl group is attached to a nitrogen atom within a π-system, leading to a downfield shift compared to a simple alkyl amine. This signal is a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone, with four signals anticipated.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |

| C=O (C²) | 155 - 165 | The carbonyl carbon of the cyclic urea is significantly deshielded and appears far downfield. This is characteristic of amide and urea functionalities.[4] |

| C⁴ & C⁵ | 115 - 130 | These sp²-hybridized vinylic carbons appear in the typical olefinic region of the spectrum. Their exact shifts will differ slightly due to the influence of the adjacent nitrogen atoms. |

| N-CH₃ | 30 - 35 | The sp³-hybridized methyl carbon attached to nitrogen appears in the upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by a strong carbonyl absorption.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3400 | Medium-Broad | This absorption is characteristic of the N-H bond in the cyclic urea structure. Hydrogen bonding can broaden this peak. |

| C(sp²)-H Stretch | 3000 - 3100 | Medium | Corresponds to the stretching of the vinylic C-H bonds on the imidazole ring. |

| C(sp³)-H Stretch | 2850 - 2960 | Medium | Arises from the symmetric and asymmetric stretching of the C-H bonds in the N-methyl group. |

| C=O Stretch | 1680 - 1720 | Strong, Sharp | This is a highly diagnostic, intense absorption due to the carbonyl group of the cyclic urea. Its position indicates a high degree of double-bond character. |

| C=C Stretch | 1600 - 1650 | Medium | This band is due to the stretching of the carbon-carbon double bond within the five-membered ring. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Under standard Electron Ionization (EI at 70 eV) conditions, the molecule is expected to produce a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A prominent peak is expected at a mass-to-charge ratio (m/z) of 98, corresponding to the nominal molecular weight of C₄H₆N₂O.

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should yield a mass very close to the calculated exact mass of 98.0480 Da.[6]

-

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation reactions, aiding in structural confirmation. A plausible pathway involves the loss of a neutral carbon monoxide molecule.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by using Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate positive ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₄H₆N₂O to further validate the elemental composition.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all spectroscopic data.

Sources

- 1. 1-Methyl-1,3-dihydro-2H-imidazol-2-one | 39799-77-4 | FM46681 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O | CID 70935 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Methyl-1,3-dihydro-imidazol-2-one in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1,3-dihydro-imidazol-2-one. In the absence of extensive published quantitative data for this specific compound, this guide establishes a predictive framework based on its structural similarity to the well-characterized solvent 1,3-Dimethyl-2-imidazolidinone (DMI). We will explore the physicochemical properties of this compound, infer its solubility in a range of common organic solvents, and provide a detailed experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility of this compound for formulation, synthesis, and purification processes.

Introduction: Understanding this compound

This compound, a cyclic urea derivative, is a compound of interest in various chemical and pharmaceutical applications. Its structure, featuring a polar urea moiety and a methyl substituent, suggests it possesses properties that make it a potentially valuable solvent or intermediate. The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media to drug delivery systems.[1][2][3]

This guide will delve into the factors governing the solubility of this compound. Due to the limited availability of direct solubility data for this specific molecule, we will draw parallels with the closely related and well-documented compound, 1,3-Dimethyl-2-imidazolidinone (DMI).[4][5] DMI is a highly polar, aprotic solvent known for its excellent ability to dissolve a wide range of organic and inorganic compounds.[4][5][6][7] The structural similarities between this compound and DMI provide a strong basis for predicting its solubility behavior.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of the interacting molecules.[8] this compound possesses a polar urea core, capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and potentially as a hydrogen bond donor at the N-H proton. The presence of the methyl group adds some nonpolar character.

Based on these structural features, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: We anticipate excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in strong dipole-dipole interactions with the polar urea moiety. The related compound DMI is known to be an excellent solvent for a variety of resins and organic compounds.[4][6]

-

Moderate to Good Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols are expected to be effective at dissolving this compound. These solvents can participate in hydrogen bonding with the solute. Urea itself demonstrates moderate solubility in methanol and ethanol.[9][10][11]

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are unlikely to be effective solvents. The significant difference in polarity between the highly polar solute and these nonpolar solvents would result in weak intermolecular interactions.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, 1,3-Dimethyl-2-imidazolidinone (DMI) | High | Strong dipole-dipole interactions with the polar urea core. DMI is an excellent solvent for many organic compounds.[4][5][6] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Moderate to High | Potential for hydrogen bonding between the solvent and the N-H and C=O groups of the solute. Urea is highly soluble in water.[9][10] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some interaction with the polar solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Significant mismatch in polarity. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Highly nonpolar nature of the solvent prevents effective solvation of the polar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Protocol for Isothermal Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Inject the diluted sample into the HPLC or GC system.

-

Quantify the concentration of this compound in the sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Interacting factors that determine the solubility of the target compound.

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the crystal lattice energy of the solute.

-

Polarity: As previously discussed, the polarity match between the solute and solvent is a primary determinant of solubility. The high polarity of this compound suggests a preference for polar solvents.

-

Hydrogen Bonding: The ability of the solvent to accept or donate hydrogen bonds will significantly influence its ability to dissolve this compound. Solvents that can interact with the carbonyl oxygen and the N-H proton will be particularly effective.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid solute together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound. While direct quantitative data is currently lacking in the public domain, the structural analogy to DMI and fundamental principles of solubility provide a strong predictive foundation. The provided experimental protocol offers a robust method for obtaining the necessary empirical data. For researchers and drug development professionals, a thorough understanding of the solubility profile of this compound is paramount for its effective application. Future work should focus on the experimental validation of the predicted solubility trends and the investigation of the temperature dependence of solubility in a variety of pharmaceutically relevant solvents.

References

- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- National Center for Biotechnology Information. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- AGICO. (2017). Brief introduction of 1,3-Dimethyl-2-imidazolidinone (DMI).

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Mitsui Chemicals Europe. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone).

- MITSUI CHEMICALS AMERICA, INC. (n.d.). DMI™ 1,3 Dimethyl-2-Imidazolidinone.

- Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Jinjiang Melamine. (n.d.). Solubility Of Urea Overview.

- Solubility of Things. (n.d.). Urea.

- Wikipedia. (n.d.). Urea.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Brief introduction of 1,3-Dimethyl-2-imidazolidinone (DMI) [offerchems.com]

- 5. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 6. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]

- 7. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 8. youtube.com [youtube.com]

- 9. Solubility Of Urea Overview [jinjiangmelamine.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Urea - Wikipedia [en.wikipedia.org]

Tautomerism in 1-Methyl-1,3-dihydro-imidazol-2-one and its analogs

An In-Depth Technical Guide to Tautomerism in 1-Methyl-1,3-dihydro-imidazol-2-one and its Analogs

Abstract

1,3-dihydro-imidazol-2-one and its N-substituted analogs, such as this compound, represent a core scaffold in numerous biologically active compounds and advanced materials.[1][2] The inherent capacity of this heterocyclic system to exist in multiple tautomeric forms is a critical determinant of its chemical reactivity, binding affinity to biological targets, and physicochemical properties. Understanding and controlling this tautomeric equilibrium is therefore paramount for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the prototropic tautomerism in this system, detailing the structural possibilities and presenting robust experimental and computational methodologies for their characterization.

The Landscape of Tautomerism in the Imidazol-2-one Core

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[3][4] In the case of this compound, the presence of acidic protons, lone-pair-bearing nitrogen and oxygen atoms, and a π-system allows for a dynamic equilibrium between several forms. While the keto-enol equilibrium is the most discussed, the potential for ylidic character is a crucial consideration for this class of compounds.

The primary tautomeric forms for the this compound scaffold include:

-

Keto (Amide) Form: The most commonly depicted and often most stable form, featuring a carbonyl group (C=O) at the 2-position. This form is technically a cyclic urea or amide.

-

Enol (Hydroxy-imidazole) Form: Arises from the migration of a proton from the nitrogen at the 3-position (N3) to the exocyclic oxygen atom, resulting in a hydroxyl group and creating a fully aromatic imidazole ring.

-

Ylide/Carbene Form: A zwitterionic form resulting from the deprotonation of a carbon atom (C4 or C5) in the imidazole ring.[5] While less common as a stable tautomer, this form is conceptually related to N-heterocyclic carbenes (NHCs) and can be a critical intermediate in certain reactions.[6][7]

The equilibrium between these forms is dictated by factors such as solvent polarity, pH, temperature, and the electronic nature of substituents on the ring.[8][9]

Figure 1: Primary tautomeric equilibria for this compound.

Experimental Characterization of Tautomeric Equilibria

Direct experimental observation is essential to validate theoretical predictions and quantify tautomer populations. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the principal techniques for these investigations.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it can provide direct quantitative data on the equilibrium, provided the rate of interconversion is slow on the NMR timescale.[11][12]

Causality of Method Choice: Different tautomers place nuclei in distinct electronic environments, leading to different chemical shifts.[12][13] For example, the ¹³C chemical shift of the C2 carbon is significantly different in the keto form (~150-160 ppm) compared to the enol form (~135-145 ppm), where it is part of an aromatic system. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) can be directly calculated.[12]

Detailed Protocol: ¹H and ¹³C NMR for Tautomer Ratio Determination

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the this compound analog.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical, as it can influence the tautomeric equilibrium. It is advisable to run the experiment in a range of solvents with varying polarities and hydrogen-bonding capabilities.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

-

Shim the instrument to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all expected proton signals.

-

Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated proton decoupling to ensure accurate integration of carbon signals.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify distinct sets of signals corresponding to the different tautomers. For ¹H NMR, look for different N-H or O-H signals and shifts in the ring protons. For ¹³C NMR, the C2 and C4/C5 carbons are key reporters.[14]

-

Carefully integrate a pair of well-resolved, non-overlapping signals—one for each tautomer.

-

Calculate the mole fraction (χ) for each tautomer:

-

χ_keto = (Integral_keto) / (Integral_keto + Integral_enol)

-

χ_enol = (Integral_enol) / (Integral_keto + Integral_enol)

-

-

Calculate the equilibrium constant: Keq = [Enol] / [Keto] = χ_enol / χ_keto.

-

Figure 2: Experimental workflow for NMR-based determination of tautomeric equilibrium.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for qualitatively and sometimes quantitatively assessing tautomeric equilibria, especially when the tautomers have distinct chromophores.[8][15]

Causality of Method Choice: The keto and enol forms have different electronic structures. The enol form possesses a fully aromatic imidazole ring, which typically results in a different λ_max (wavelength of maximum absorbance) and molar absorptivity (ε) compared to the more cross-conjugated keto form.[16][17] By observing how the absorption spectrum changes in different solvents, one can infer the shift in the tautomeric equilibrium. For example, polar protic solvents that can hydrogen-bond with the hydroxyl group may stabilize the enol form, leading to a bathochromic (red) or hypsochromic (blue) shift depending on the specific electronic transitions.[8]

Detailed Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a non-volatile, miscible solvent like acetonitrile or DMSO.

-

-

Sample Preparation:

-

Prepare a series of volumetric flasks containing a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Add a small, precise aliquot of the stock solution to each flask and dilute to the final volume to achieve a concentration that gives an absorbance reading between 0.2 and 1.0. This ensures a consistent concentration across all solvents.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum for each solvent using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample in each solvent over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Overlay the spectra obtained from the different solvents.

-

Analyze the changes in λ_max and the overall shape of the absorption bands.

-

A significant shift in λ_max or the appearance of a new shoulder/peak when moving from non-polar to polar solvents is strong evidence of a shift in the tautomeric equilibrium.

-

Correlate the observed spectral changes with the expected stabilization of tautomers (e.g., polar solvents stabilizing the more polar tautomer).

-

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the energetic landscape of their interconversion.[18][19][20]

Causality of Method Choice: DFT provides a good balance of accuracy and computational cost for calculating the electronic ground state energies of molecules.[20] By modeling the structures of the different tautomers and calculating their energies, we can predict which form is thermodynamically more stable. The inclusion of an implicit solvent model (e.g., Self-Consistent Reaction Field - SCRF, or SMD) is crucial, as it accounts for the stabilizing effect of the solvent's dielectric continuum, providing results that are more comparable to solution-phase experiments.[10][18]

Detailed Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Generation:

-

Build the 3D structures of all relevant tautomers (keto, enol, etc.) of the this compound analog using a molecular editor.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This calculation finds the lowest energy conformation for each isomer.

-

Perform this optimization both in the gas phase and using an implicit solvent model (e.g., SMD with water or DMSO) to simulate solution conditions.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Confirm that there are no imaginary frequencies, which verifies that the structure is a true energy minimum.

-

The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.

-

-

Energy Calculation & Analysis:

-

Extract the Gibbs free energy (G) for each tautomer from the frequency calculation output.

-

Calculate the relative free energy (ΔG) of the tautomers: ΔG = G_enol - G_keto.

-

A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates the keto form is favored.

-

The predicted equilibrium constant can be calculated: Keq = exp(-ΔG / RT), where R is the gas constant and T is the temperature.

-

Figure 3: Computational workflow for determining tautomer stability using DFT.

Quantitative Data Summary

The relative stability of tautomers is highly system-dependent. For the parent imidazolone, computational studies predict a high energy barrier for non-water-assisted intramolecular proton transfer (214.8 kJ/mol), suggesting the keto form is kinetically persistent.[18] However, this barrier is dramatically lowered by the presence of water molecules, which can facilitate a concerted proton transfer.[18]

| Parameter | Method | Condition | Finding | Reference |

| Energy Barrier (Keto→Enol) | DFT Calculation | Gas Phase (unassisted) | ~215 kJ/mol | [18] |

| Energy Barrier (Keto→Enol) | DFT Calculation | Water-assisted (2 H₂O) | ~61 kJ/mol | [18] |

| Predominant Form | General Observation | Most Solvents | Keto form is typically favored | [3][21][22] |

| ¹³C Chemical Shift (C=O) | NMR Spectroscopy | Varies | ~150-160 ppm | [13][14] |

| ¹³C Chemical Shift (C-OH) | NMR Spectroscopy | Varies | ~135-145 ppm | [13][14] |

Conclusion and Outlook for Drug Development

The tautomeric state of a molecule like this compound is not a mere chemical curiosity; it is a fundamental property that dictates its biological function. The shape, hydrogen bonding capacity, and polarity of the keto and enol tautomers are significantly different. One tautomer may bind to a target receptor with high affinity, while the other is inactive. Therefore, designing analogs that preferentially adopt the bioactive tautomeric form is a key strategy in rational drug design. The methodologies outlined in this guide—combining predictive computational chemistry with definitive spectroscopic analysis—provide a robust framework for researchers to understand, control, and ultimately leverage tautomerism in the development of novel therapeutics and advanced materials.

References

-

Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic Tautomerism of Imidazolone in Aqueous Solution: A Density Functional Approach Using the Combined discrete/self-consistent Reaction Field (SCRF) Models. Journal of Molecular Modeling, 11(2), 167-73. [Link]

-

Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Balci, M. (2005). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Chervonova, E. et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. [Link]

-

Gauthier, T. et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

-

Unknown Author. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Pan, X. et al. (2022). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Information and Modeling. [Link]

-

Zav'yalov, S. I. et al. (2004). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. [Link]

- Unknown Author. Synthesis of 1,3-Dihydro-1-methyl-3-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl].

-